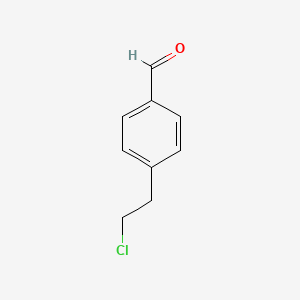

4-(2-Chloroethyl)benzaldehyde

Overview

Description

4-(2-Chloroethyl)benzaldehyde is an organic compound with the chemical formula C9H9ClO. It is a colorless to pale yellow liquid with a strong aroma similar to aromatic ketones. This compound is easily soluble in ethanol, ether, and chloroform, and slightly soluble in water . It is widely used in the pharmaceutical and cosmetic industries, often serving as an intermediate in the synthesis of antibiotics, anti-inflammatory drugs, and various chemicals .

Preparation Methods

4-(2-Chloroethyl)benzaldehyde is typically prepared by the reaction of symmetrical dichloroethane and benzaldehyde in an aqueous sodium hydroxide solution . The symmetrical dichloroethane is slowly added dropwise to the benzaldehyde solution while controlling the temperature and stirring to ensure the reaction proceeds smoothly . After the reaction is complete, the product is purified by distillation to obtain this compound .

Chemical Reactions Analysis

4-(2-Chloroethyl)benzaldehyde undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols.

Substitution: It can undergo nucleophilic substitution reactions due to the presence of the chloroethyl group.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium hydroxide for substitution reactions . The major products formed from these reactions include carboxylic acids, alcohols, and substituted benzaldehydes .

Scientific Research Applications

4-(2-Chloroethyl)benzaldehyde has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: It is employed in the study of biochemical pathways and enzyme interactions.

Medicine: It serves as a precursor in the synthesis of antibiotics and anti-inflammatory drugs.

Industry: It is used in the production of fragrances and as an additive in cosmetics.

Mechanism of Action

The mechanism of action of 4-(2-Chloroethyl)benzaldehyde involves its interaction with molecular targets such as enzymes and receptors. The chloroethyl group can undergo nucleophilic substitution, leading to the formation of reactive intermediates that interact with biological molecules . These interactions can modulate biochemical pathways and exert therapeutic effects, particularly in the synthesis of pharmaceuticals .

Comparison with Similar Compounds

4-(2-Chloroethyl)benzaldehyde can be compared with other similar compounds such as:

Benzaldehyde: Lacks the chloroethyl group, making it less reactive in nucleophilic substitution reactions.

4-Chlorobenzaldehyde: Contains a chlorine atom directly attached to the benzene ring, leading to different reactivity patterns.

2-Chloroethylbenzene: Lacks the aldehyde group, affecting its chemical behavior and applications.

The uniqueness of this compound lies in its combination of the chloroethyl and aldehyde functional groups, which confer distinct reactivity and versatility in various chemical reactions .

Biological Activity

4-(2-Chloroethyl)benzaldehyde is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound, characterized by the presence of a chloroethyl group attached to a benzaldehyde moiety, has been investigated for various pharmacological properties, including anti-cancer, antimicrobial, and anti-inflammatory activities. This article provides a detailed overview of the biological activities associated with this compound, supported by research findings and case studies.

- Molecular Formula : C9H9ClO

- CAS Number : 103076-33-1

- Molecular Weight : 172.62 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with cellular targets, potentially leading to apoptosis in cancer cells and inhibition of various enzymes involved in inflammatory processes. The chloroethyl group is known for its reactivity, which can facilitate interactions with nucleophiles in biological systems.

Anticancer Activity

Several studies have highlighted the anticancer potential of this compound and its derivatives:

- HDAC Inhibition : Research indicates that derivatives such as 4-[bis(2-chloroethyl)amino]benzaldehyde exhibit potent inhibition against histone deacetylases (HDACs), particularly HDAC3, with an IC50 value of 95.48 nM. This inhibition leads to significant antiproliferative effects on solid tumor cells, including HepG2 liver cancer cells, with an IC50 value of 1.30 μM .

- Apoptosis Induction : Studies have shown that treatment with these compounds results in increased apoptosis and cell cycle arrest at the G2/M phase, contributing to their antitumor efficacy .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties:

- Bacterial Strains : It has demonstrated activity against various bacterial strains, including Staphylococcus aureus. The compound's structure may enhance its interaction with bacterial cell membranes, leading to increased permeability and cell death .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound is supported by studies indicating its ability to inhibit key inflammatory pathways:

- Inhibition of Enzymes : Compounds derived from this compound have shown promising results in inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response .

Case Studies

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-(2-Chloroethyl)benzaldehyde, and how can reaction conditions influence yield?

- Methodological Answer : A typical approach involves alkylation of benzaldehyde derivatives with 2-chloroethyl groups. For example, alkylation of p-hydroxybenzaldehyde with 1-(2-chloroethyl)piperidine in DMF produces analogs like 4-(2-piperidinylethoxy)benzaldehyde . Reaction optimization (e.g., solvent choice, temperature) is critical: DMF is often used as a polar aprotic solvent to stabilize intermediates, while chlorinating agents like SOCl₂ or PCl₃ may enhance electrophilicity . Yield improvements (e.g., 58% in related syntheses) require careful control of stoichiometry and exclusion of moisture .

Q. How is this compound characterized analytically, and which techniques are most reliable?

- Methodological Answer : Standard characterization includes TLC for purity, FT-IR for aldehyde (C=O stretch ~1700 cm⁻¹) and chloroethyl (C-Cl ~550–750 cm⁻¹) groups, and ¹H NMR for aromatic protons (δ 7.8–8.2 ppm) and chloroethyl chains (δ 3.6–4.0 ppm for CH₂Cl) . Elemental analysis confirms stoichiometry (e.g., C₉H₉ClO requires C 64.10%, H 5.38%, Cl 21.04%) .

Q. What are the key stability considerations for storing and handling this compound?

- Methodological Answer : The compound is sensitive to moisture and light. Storage under inert gas (N₂/Ar) at 2–8°C in amber glass vials is recommended. Decomposition may release HCl, necessitating pH monitoring of solutions. Avoid contact with strong oxidizers due to potential exothermic reactions .

Advanced Research Questions

Q. How can structural ambiguities in this compound derivatives be resolved using advanced techniques?

- Methodological Answer : X-ray crystallography is definitive for resolving stereochemical uncertainties. For example, dihedral angles between aromatic rings and chloroethyl chains (e.g., 78.31° in related dialdehydes) can be quantified . SC-XRD also identifies weak intermolecular interactions (e.g., CH-π, hydrogen bonds) that influence crystal packing .

Q. What mechanistic insights exist for nucleophilic substitution reactions involving the 2-chloroethyl group?

- Methodological Answer : The 2-chloroethyl group undergoes SN2 reactions with nucleophiles (e.g., amines, thiols). Kinetic studies using HPLC or in-situ NMR can track intermediate formation. For example, substitution with piperidine in DMF follows second-order kinetics, with steric hindrance at the β-carbon affecting reaction rates .

Q. How can researchers mitigate genotoxic risks when using this compound in drug synthesis?

- Methodological Answer : The chloroethyl group is a potential genotoxin. Control strategies include:

- Purification : HPLC with UV detection (λ = 254 nm) to monitor residual impurities below ICH Q3A/B thresholds (e.g., <1.5 mg/day) .

- Derivatization : Converting the chloroethyl group to less reactive moieties (e.g., via hydrolysis to hydroxyethyl) before final API steps .

Q. What are the challenges in formulating this compound derivatives for in vivo studies?

- Methodological Answer : Poor aqueous solubility (predicted logP ~2.1) necessitates formulation aids:

- Cosolvents : Ethanol/PEG 400 mixtures improve solubility.

- Nanoparticulate systems : Encapsulation in PLGA nanoparticles enhances bioavailability . Stability studies (e.g., 40°C/75% RH for 4 weeks) assess formulation robustness .

Q. Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields for chloroethylbenzaldehyde derivatives?

- Methodological Answer : Yield variations (e.g., 58% vs. lower yields in analogous syntheses ) may arise from:

- Reagent purity : Impurities in phosphorus oxychloride can reduce electrophilicity.

- Workup protocols : Differences in extraction efficiency (e.g., ethyl acetate vs. dichloromethane) impact isolated yields. Replicating conditions with strict anhydrous controls is advised .

Q. Environmental and Safety Compliance

Q. What ecotoxicological assessments are required for this compound disposal?

- Methodological Answer : The compound is classified as acutely toxic to aquatic life (GHS Category 2). Testing includes:

- Daphnia magna LC₅₀ : 48-hour exposure assays.

- Biodegradation : OECD 301F respirometry to assess persistence . Neutralization with NaOH before disposal reduces environmental hazards .

Properties

IUPAC Name |

4-(2-chloroethyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO/c10-6-5-8-1-3-9(7-11)4-2-8/h1-4,7H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSAAKRQPQKJMHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCCl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00571028 | |

| Record name | 4-(2-Chloroethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00571028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103076-33-1 | |

| Record name | 4-(2-Chloroethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00571028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.